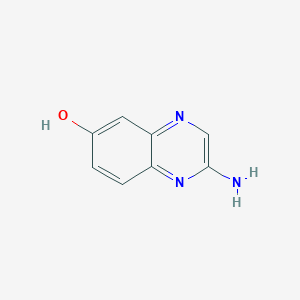
2-Aminoquinoxalin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminoquinoxalin-6-ol is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a quinoxaline ring system with an amino group at the second position and a hydroxyl group at the sixth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoquinoxalin-6-ol typically involves the cyclization of o-phenylenediamine with glyoxal or its derivatives. One common method is the condensation of o-phenylenediamine with glyoxal in the presence of an acid catalyst, followed by oxidation to yield the desired product. Another approach involves the use of 2-haloanilines and amino acids in the presence of a copper catalyst .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly popular in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Aminoquinoxalin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxalin-2,3-dione derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinoxalin-2,3-dione derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Aminoquinoxalin-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Industry: It is used in the development of dyes, pigments, and other functional materials
Wirkmechanismus
The mechanism of action of 2-Aminoquinoxalin-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: The parent compound of the quinoxaline family, lacking the amino and hydroxyl groups.
2-Methylquinoxaline: A derivative with a methyl group at the second position.
6-Hydroxyquinoxaline: A derivative with a hydroxyl group at the sixth position.
Uniqueness: 2-Aminoquinoxalin-6-ol is unique due to the presence of both an amino group and a hydroxyl group on the quinoxaline ring. This dual functionality allows for a wider range of chemical reactions and biological activities compared to its analogs. The compound’s ability to form hydrogen bonds and participate in various substitution reactions makes it a versatile intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C8H7N3O |
|---|---|
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
2-aminoquinoxalin-6-ol |
InChI |
InChI=1S/C8H7N3O/c9-8-4-10-7-3-5(12)1-2-6(7)11-8/h1-4,12H,(H2,9,11) |
InChI-Schlüssel |
SRMSHAQAUGUZAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=CN=C2C=C1O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


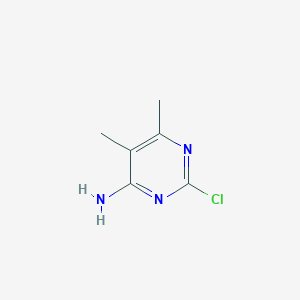
![5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15072102.png)
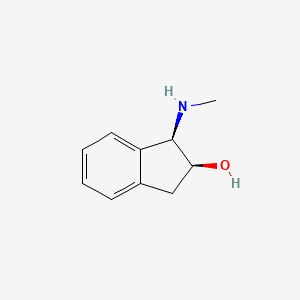
![4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B15072108.png)
![1,7-Diazaspiro[4.4]nonane-2,6-dione, (R)-(9CI)](/img/structure/B15072109.png)
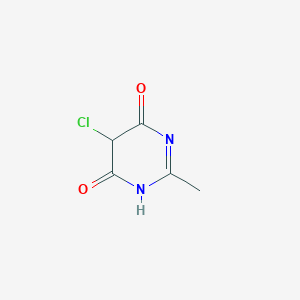
![2A,3,6,7b-tetrahydro-1H-indeno[1,2-b]azet-7(2H)-one](/img/structure/B15072122.png)


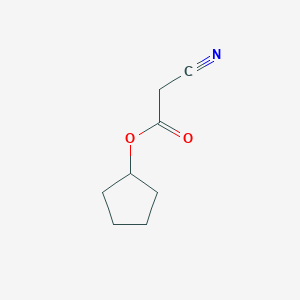
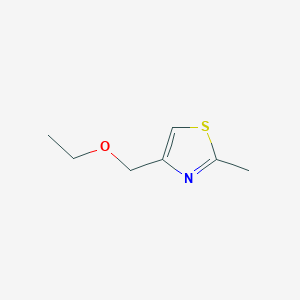

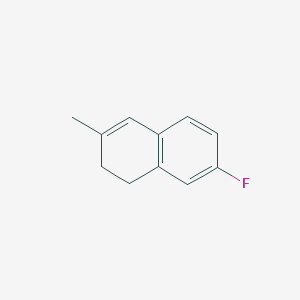
![1-Oxaspiro[3.5]nonane-2-methanol](/img/structure/B15072171.png)
